

# CAL-130 versus Duvelisib in hematological malignancies

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide: CAL-130 versus Duvelisib in Hematological Malignancies

For researchers and drug development professionals, understanding the landscape of targeted therapies is crucial. This guide provides a detailed comparison of two phosphoinositide 3-kinase (PI3K) inhibitors, **CAL-130** and Duvelisib, in the context of hematological malignancies. While Duvelisib is an established, clinically approved drug, **CAL-130** is an investigational agent with limited publicly available clinical data. This comparison, therefore, focuses on their mechanisms of action, preclinical profiles, and the extensive clinical data available for Duvelisib.

### **Mechanism of Action: Targeting the PI3K Pathway**

Both **CAL-130** and Duvelisib are inhibitors of the delta ( $\delta$ ) and gamma ( $\gamma$ ) isoforms of PI3K.[1] [2][3] These isoforms are primarily expressed in leukocytes and are crucial for the proliferation, survival, and signaling of both normal and malignant lymphocytes.[1][4] By inhibiting PI3K- $\delta$ , these drugs can directly block signals essential for the survival and growth of malignant B-cells. [4] The inhibition of PI3K- $\gamma$  further impacts the tumor microenvironment by interfering with T-cell and myeloid cell signaling, reducing inflammation and cellular migration that support cancer cell survival.[4]

Duvelisib is an oral, dual inhibitor of PI3K- $\delta$  and PI3K- $\gamma$ .[4][5] Preclinical studies have shown that this dual inhibition may offer greater benefit than targeting a single isoform alone.[6] **CAL-130** is also described as a potent inhibitor of PI3K $\delta$  and PI3K $\gamma$ , with IC50 values of 1.3 nM and 6.1 nM, respectively.[2][3]





Click to download full resolution via product page

PI3K Signaling Pathway Inhibition by CAL-130 and Duvelisib.

# **Preclinical and Clinical Data CAL-130**



Information on the clinical development of **CAL-130** in hematological malignancies is scarce in the public domain. Its characterization appears to be primarily at a preclinical stage. The available data indicates its potent inhibitory activity against PI3K $\delta$  and PI3K $\gamma$ .[2][3]

### **Duvelisib**

Duvelisib has undergone extensive clinical evaluation and is approved for the treatment of certain hematological malignancies.[1]

Clinical Efficacy of Duvelisib

The efficacy of Duvelisib has been demonstrated in several clinical trials across various hematological malignancies.

| Indication                                        | Trial<br>Name/Identi<br>fier | N   | Dosing<br>Regimen          | Overall<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival |
|---------------------------------------------------|------------------------------|-----|----------------------------|-----------------------------------|-----------------------------------|
|                                                   |                              |     |                            | , ,                               | (PFS)                             |
| Relapsed/Ref<br>ractory<br>CLL/SLL                | DUO<br>(NCT020045<br>22)     | 160 | 25 mg twice<br>daily       | 78%                               | 16.4 months                       |
| Relapsed/Ref<br>ractory<br>Follicular<br>Lymphoma | DYNAMO<br>(NCT018828<br>03)  | 83  | 25 mg twice<br>daily       | 42%                               | 8.3 months                        |
| Relapsed/Ref<br>ractory T-Cell<br>Lymphoma        | Phase 1<br>(NCT014766<br>57) | 35  | 25 or 75 mg<br>twice daily | 40%                               | Not Reported                      |

CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma

In the pivotal Phase 3 DUO trial, Duvelisib was compared against ofatumumab in patients with relapsed or refractory CLL/SLL. Duvelisib demonstrated a statistically significant improvement



in progression-free survival.[7][8][9] The overall response rate was also significantly higher with Duvelisib.[8][10]

For relapsed or refractory follicular lymphoma, the DYNAMO study showed meaningful clinical activity for Duvelisib.[1] In a Phase 1 study, Duvelisib also showed clinical activity in patients with T-cell lymphoma.[11][12]

Safety Profile of Duvelisib

The most common adverse events associated with Duvelisib treatment are summarized below.

| Adverse Event (Grade ≥3) | Frequency |
|--------------------------|-----------|
| Neutropenia              | 32%       |
| Anemia                   | 14%       |
| Thrombocytopenia         | 14%       |
| Diarrhea                 | 11%       |
| Pneumonia                | 10%       |
| Increased ALT            | 20%       |
| Increased AST            | 15%       |

Data from a Phase 1 study of Duvelisib in various hematological malignancies.[11]

Serious side effects can include infections, diarrhea or colitis, skin reactions, and inflammation of the lungs.[13]

## **Experimental Protocols**

Detailed experimental protocols are essential for the interpretation and replication of clinical trial data. Below is a summarized protocol for the DUO trial, a key study for Duvelisib.





Click to download full resolution via product page

Simplified workflow of the DUO clinical trial.

DUO Trial (NCT02004522) Methodology Summary[7]

• Study Design: A global, multicenter, open-label, randomized Phase 3 trial.



- Patient Population: Patients with relapsed or refractory CLL or SLL who had received at least one prior therapy.
- Intervention: Patients were randomized to receive either Duvelisib (25 mg orally twice daily) or ofatumumab (intravenous infusion).
- Primary Endpoint: Progression-free survival as assessed by an independent review committee.
- Secondary Endpoints: Overall response rate, overall survival, and safety.

#### Conclusion

Duvelisib is a well-characterized PI3K-δ/γ inhibitor with proven efficacy and a manageable safety profile in various hematological malignancies, supported by robust clinical trial data. **CAL-130**, while sharing a similar mechanism of action, remains an investigational compound with limited publicly available data, precluding a direct comparison of clinical performance. For researchers in hematology and oncology, Duvelisib represents a clinically validated therapeutic option, while **CAL-130** is a molecule of interest for its potential in targeting the same critical signaling pathway. Further preclinical and clinical studies will be necessary to define the therapeutic potential of **CAL-130**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]





- 6. Duvelisib, an oral dual PI3K-δ,γ inhibitor, shows clinical and pharmacodynamic activity in chronic lymphocytic leukemia and small lymphocytic lymphoma in a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The phase III DUO trial of PI3K inhibitor duvelisib <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Duvelisib Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [CAL-130 versus Duvelisib in hematological malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612117#cal-130-versus-duvelisib-in-hematological-malignancies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com